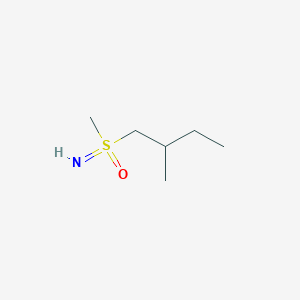
Imino(methyl)(2-methylbutyl)-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imino(methyl)(2-methylbutyl)-lambda6-sulfanone is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an imino group, a methyl group, and a 2-methylbutyl group attached to a lambda6-sulfanone core. Its distinct molecular configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino(methyl)(2-methylbutyl)-lambda6-sulfanone typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a sulfanone derivative with an imino compound in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The process may also involve purification steps such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Imino(methyl)(2-methylbutyl)-lambda6-sulfanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanone group to a sulfide.
Substitution: The imino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions typically result in the replacement of the imino group with the nucleophile.
Scientific Research Applications
Imino(methyl)(2-methylbutyl)-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Imino(methyl)(2-methylbutyl)-lambda6-sulfanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imino group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the sulfanone core can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds share a sulfur-containing heterocyclic structure and exhibit diverse biological activities.
Indoles: Known for their aromaticity and biological significance, indoles are structurally different but share some reactivity patterns.
Imidazoles: These heterocycles are important in pharmaceuticals and share some synthetic routes with Imino(methyl)(2-methylbutyl)-lambda6-sulfanone.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Properties
Molecular Formula |
C6H15NOS |
|---|---|
Molecular Weight |
149.26 g/mol |
IUPAC Name |
imino-methyl-(2-methylbutyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C6H15NOS/c1-4-6(2)5-9(3,7)8/h6-7H,4-5H2,1-3H3 |
InChI Key |
PERMLEDWPFSKNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CS(=N)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,2,4]Triazolo[1,5-a]pyrazine-8-carbonitrile](/img/structure/B15261069.png)
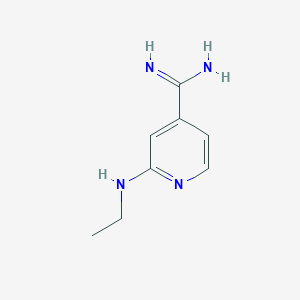
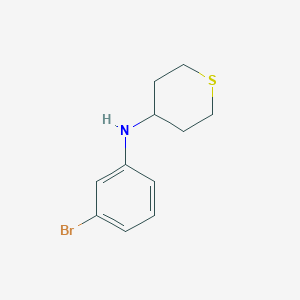

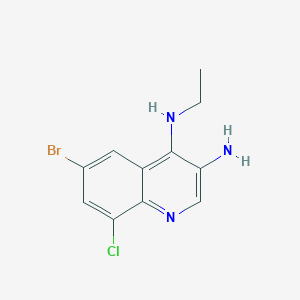
![5-(Acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15261108.png)

![Tricyclo[4.3.1.0,3,8]decan-4-amine](/img/structure/B15261125.png)
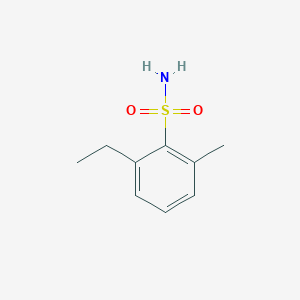
![2-[(2-Fluorophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B15261141.png)

![Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15261160.png)
![2-[4-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B15261171.png)
